molecular formula C23H29N7O2 B11111567 N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide

N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide

Cat. No.: B11111567
M. Wt: 435.5 g/mol
InChI Key: PXUFIXAOYXSWAZ-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholinoethyl group, a phenyl triazolopyridazinyl moiety, and a piperidinecarboxamide group

Preparation Methods

The synthesis of N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Introduction of the morpholinoethyl group: This step involves the reaction of the intermediate with morpholine and an appropriate alkylating agent.

    Formation of the piperidinecarboxamide: The final step involves the coupling of the intermediate with piperidine and a carboxylating agent to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and molecular targets. It may be used to investigate signaling pathways, enzyme inhibition, and receptor binding.

    Chemical Biology: The compound is employed in chemical biology research to probe the interactions between small molecules and biological macromolecules. It can be used as a tool compound to study protein-ligand interactions and other biochemical phenomena.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

N-(2-morpholinoethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide can be compared with other similar compounds, such as:

    Triazolopyridazine derivatives: These compounds share the triazolopyridazine core and may have similar biological activities and chemical properties.

    Piperidinecarboxamide derivatives: These compounds contain the piperidinecarboxamide group and may exhibit similar reactivity and applications.

    Morpholinoethyl derivatives: These compounds feature the morpholinoethyl group and may have comparable chemical and biological properties.

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29N7O2/c31-23(24-10-13-28-14-16-32-17-15-28)19-8-11-29(12-9-19)21-7-6-20-25-26-22(30(20)27-21)18-4-2-1-3-5-18/h1-7,19H,8-17H2,(H,24,31)

InChI Key

PXUFIXAOYXSWAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Origin of Product

United States

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